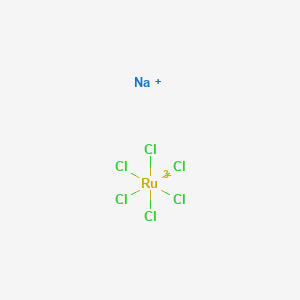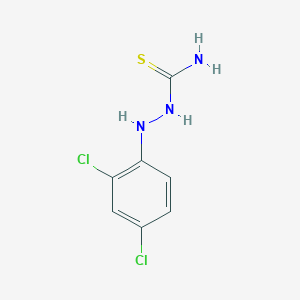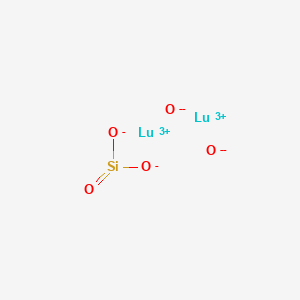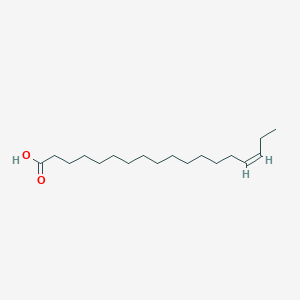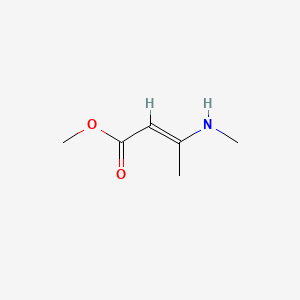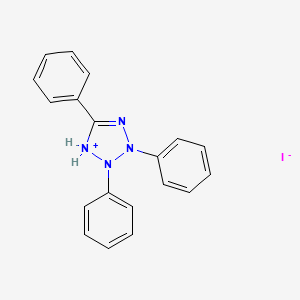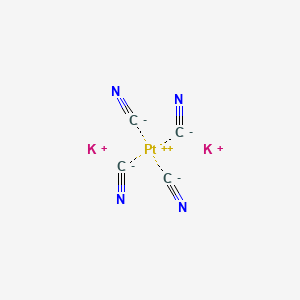
MAGNESIUM MESO-TETRAPHENYLPORPHINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MgTPP involves several steps, starting from the formation of the porphyrin ring to the insertion of the magnesium ion. A common method includes the condensation of pyrrole with aldehydes in the presence of a magnesium salt, leading to the formation of the porphyrin ring with magnesium at its center. Techniques such as proton nuclear magnetic resonance (NMR), mass spectrometry, elemental analysis, and infrared (IR) spectroscopy confirm the synthesis and structure of MgTPP complexes (Amiri et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of MgTPP reveals a central magnesium ion coordinated by four nitrogen atoms from the porphyrin ring, forming a stable complex. X-ray diffraction analysis and computational methods such as the Hirshfeld surfaces method provide insights into the crystal structure, showing the Mg(II) ion in an octahedral coordination environment. These studies also highlight the stabilizing effects of inter- and intramolecular hydrogen bonds and weak π interactions in the molecular structure (Amiri et al., 2018).
Chemical Reactions and Properties
MgTPP undergoes various chemical reactions, including photooxygenation and electropolymerization, demonstrating its reactive and versatile nature. For instance, MgTPP reacts with oxygen under irradiation to form a stable adduct, a process studied using fluorescence, UV-vis, NMR, and other spectroscopic techniques. This reaction's kinetics and mechanism have been explored, showing the formation of characteristic N-O bonds and providing a basis for understanding MgTPP's reactivity with oxygen (Zhang et al., 2009).
Physical Properties Analysis
The physical properties of MgTPP, such as absorption and fluorescence spectra, are significantly influenced by its molecular structure. UV-visible and fluorescence investigations reveal strong absorption in the red part of the spectrum and emission in the blue region. The HOMO-LUMO energy gap values indicate that MgTPP can be classified as semiconductors, suggesting potential applications in electronic and photonic devices (Amiri et al., 2018).
Chemical Properties Analysis
The chemical properties of MgTPP are characterized by its stability and reactivity. Electropolymerization studies show that MgTPP can form oligoporphyrins through oxidative processes, indicating its potential for creating novel polymeric materials. These reactions, along with the ability to form complexes with different ligands, underline the versatility of MgTPP in chemical synthesis and material science applications (Devillers et al., 2010; Devillers et al., 2011).
Applications De Recherche Scientifique
Photochemical Properties and Kinetics
Magnesium tetraphenylporphyrin (MgTPP) demonstrates significant photochemical activity, especially in the presence of oxygen. Research shows that MgTPP can react with oxygen molecules under irradiation, forming stable adducts. This interaction is crucial for understanding the kinetics of photochemical reactions involving MgTPP, which follows a pseudo-first-order reaction. These findings are essential for applications in photochemistry and materials science, offering insights into the photostability and reactivity of porphyrin-based compounds (Zhang et al., 2009).
Biosensing Applications
Magnesium tetraphenylporphyrin has been studied for its potential as a biosensor for magnesium ions. The adsorption process of magnesium ions on tetraphenylporphyrin provides a fundamental understanding of the interaction between the porphyrin molecule and magnesium ions, crucial for developing sensitive and selective biosensors (Knani et al., 2020).
Antibacterial Activity
Research on novel magnesium(II) tetraphenylporphyrin-based coordination complexes has highlighted their potential antibacterial properties. These complexes, through their structural and photophysical characteristics, have shown promise as novel antibacterial agents, which could lead to new treatments for bacterial infections (Amiri et al., 2018).
CO2 Capture
Magnesium tetraphenylporphyrin has been utilized in studies focusing on CO2 capture, where it acts as a supramolecular agent for amine fixation. This research is pivotal in developing efficient methods for carbon capture and sequestration, addressing climate change and greenhouse gas emission challenges (Gao et al., 2013).
Coordination Polymers for Photophysical Applications
Magnesium(II) meso-tetraphenylporphyrin-based polymers have been synthesized, displaying unique structural and photophysical properties. These materials' investigation, including their molecular structure, spectroscopy, and potential as antibacterial agents, provides valuable insights into the design of coordination polymers with specific functional properties (Ezzayani et al., 2021).
Safety And Hazards
Magnesium meso-tetraphenylporphine may cause slight to mild irritation of the skin. Dust may be irritating to the nose, mucous membranes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
Numéro CAS |
14640-21-2 |
|---|---|
Nom du produit |
MAGNESIUM MESO-TETRAPHENYLPORPHINE |
Formule moléculaire |
C44H28MgN4 |
Poids moléculaire |
637.02 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



